2-(3-Pentadecylphenoxy)butyryl chloride
Description
2-(3-Pentadecylphenoxy)butyryl chloride is a specialized acyl chloride derivative characterized by a phenoxy group substituted with a pentadecyl (15-carbon) alkyl chain at the 3-position and a butyryl chloride moiety. This structure confers unique physicochemical properties, including high molecular weight (estimated >400 g/mol) and significant lipophilicity due to the long alkyl chain and aromatic ring. The compound is likely utilized in organic synthesis, particularly in the preparation of esters, amides, or polymers, where its bulky substituent may influence reaction kinetics and product stability.
Properties
CAS No. |
62609-88-5 |
|---|---|
Molecular Formula |
C25H41ClO2 |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
2-(3-pentadecylphenoxy)butanoyl chloride |
InChI |
InChI=1S/C25H41ClO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)28-24(4-2)25(26)27/h17,19-21,24H,3-16,18H2,1-2H3 |
InChI Key |
ZTVBCGCJXWTUIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparisons:
- Lower molecular weight (~116.5 g/mol), colorless liquid state (specific gravity: 1.018–1.028), and moderate lipophilicity (LogP ~1.4). High reactivity due to minimal steric hindrance .
- 2-Ethylbutanoyl Chloride: Branched acyl chloride with a two-carbon ethyl group at the 2-position. Higher molecular weight (~134.6 g/mol) and LogP (2.188) compared to linear butyryl chloride, indicating increased lipophilicity. Likely a liquid with slightly reduced reactivity due to branching .
- 2-(3-Pentadecylphenoxy)butyryl Chloride: Combines a bulky phenoxy-pentadecyl group with a butyryl chloride chain. Estimated solid state at room temperature due to high molecular weight and aromaticity. Extremely high LogP (>5) due to the long alkyl chain, enhancing lipid solubility but reducing water solubility. Reactivity may be hindered by steric bulk, though the electron-donating phenoxy group could partially offset this effect .
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Physical State | LogP | Reactivity |
|---|---|---|---|---|
| Butyryl Chloride | ~116.5 | Liquid | ~1.4 | High |
| 2-Ethylbutanoyl Chloride | ~134.6 | Liquid | 2.188 | Moderate |
| 2-(3-Pentadecylphenoxy)butyryl Chloride | >400 (estimated) | Solid (inferred) | >5 (estimated) | Reduced (steric hindrance) |
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